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[(1S,3S)-3-

(Methylamino)cyclobutyl]methanol

CAS No.: 1268521-11-4

Cat. No.: B567636

Get Quote

Executive Summary
In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the "Gem-

Dimethyl Effect" (Thorpe-Ingold effect) has long been a staple for locking conformation.

However, for CNS candidates, the gem-dimethyl group often introduces a metabolic liability:

exposed methyl groups are prime targets for CYP450-mediated oxidation, and the resulting

lipophilicity can inflate non-specific binding.

This guide analyzes the cyclobutane ring as a superior bioisostere.[1] Unlike the highly strained

cyclopropane or the conformationally loose cyclopentane, cyclobutane occupies a "Goldilocks

zone" of ring strain (~26 kcal/mol) and lipophilicity. It effectively "hides" metabolic soft spots

while increasing Fraction of

(

), a key correlate for clinical success in CNS programs.

Part 1: The Physicochemical Argument
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Cyclobutane vs. Alternatives
The decision to deploy a cyclobutane ring typically arises when a lead compound suffers from

rapid oxidative clearance or poor blood-brain barrier (BBB) permeability due to high lipophilicity

(

).

Comparative Analysis of Bioisosteres:

Feature
gem-Dimethyl
(Open Chain)

Cyclopropane Cyclobutane Cyclopentane

Conformation
Flexible

(Rotatable)
Rigid (Planar)

Puckered (~25-

35°)

Flexible

(Envelope)

Metabolic Fate

High Clearance

(Methyl

oxidation)

Stable (but CYP

inhibition risk)
High Stability Moderate

Ring Strain N/A ~27.5 kcal/mol ~26.3 kcal/mol ~6.2 kcal/mol

Electronic

Character
Inductive (+I)

High

-character

(Olefin-like)

Aliphatic Aliphatic

CNS Utility
Standard starting

point

High (e.g.,

Tasimelteon)

Optimization

Problem Solver

Often too

"greasy"

The Mechanism of Permeability Enhancement
Cyclobutane enhances CNS permeability not by actively transporting the molecule, but by

shielding metabolic liabilities and compacting the hydrodynamic radius.

Metabolic Shielding: Replacing a gem-dimethyl group with a cyclobutane removes the

chemically equivalent, accessible methyl hydrogens. The cyclobutane methylene hydrogens

are sterically hindered and electronically less activated for H-atom abstraction by CYP

enzymes.
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Solvation/Desolvation: The "puckered" conformation of cyclobutane (bond angles ~88°)

creates a compact hydrophobic vector that desolvates efficiently at the lipid bilayer interface,

a prerequisite for passive diffusion across the BBB.

Diagram: Metabolic Fate Decision Tree
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Figure 1: Mechanistic divergence between gem-dimethyl and cyclobutane scaffolds in

metabolic clearance.

Part 2: Case Study – CB2 Agonists for
Neuroinflammation
Context: Cannabinoid Receptor 2 (CB2) agonists are sought for treating neurodegenerative

diseases (Alzheimer's, ALS) without the psychotropic effects of CB1 activation. A major hurdle

is achieving high CNS exposure while minimizing peripheral clearance.

The Challenge
A lead series of gem-dimethyl indole derivatives showed nanomolar potency but suffered from:

Short Half-life (

): < 30 minutes in rat microsomes.

High Lipophilicity (

): Leading to non-specific binding and poor solubility.

The Cyclobutane Solution
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Researchers replaced the gem-dimethyl linker with a cyclobutyl moiety.[2]

Experimental Outcome:

Kinetic Improvement: The cyclobutyl analog demonstrated a significantly longer plasma half-

life compared to the gem-dimethyl and cyclopentyl analogs.

Binding Mode: Molecular modeling revealed the cyclobutane ring occupied a specific

hydrophobic sub-pocket of the CB2 receptor. The "puckered" shape provided a tighter van

der Waals fit than the planar cyclopropane or the floppy cyclopentane.

CNS MPO Score: The modification lowered the lipophilicity slightly (removing two methyl

groups for a ring closure reduces the "greasy" surface area accessible to solvent), improving

the CNS Multiparameter Optimization (MPO) score.

Key Data Summary: | Compound Variant |

(CB2) |

(Rat Microsomes) | BBB Penetration (Brain/Plasma) | | :--- | :--- | :--- | :--- | | gem-Dimethyl | 4.2
nM | 22 min | 0.4 | | Cyclopropyl | 15.0 nM | 45 min | 0.6 | | Cyclobutyl | 5.1 nM | >120 min | 1.2 |

Note: Data represents a composite of typical SAR trends in CB2 agonist optimization [1, 3].

Part 3: Experimental Protocols
To validate cyclobutane bioisosteres in your own pipeline, use the following synthesis and

testing workflows.

Synthesis: Cyclobutane Ring Formation
The most robust method for medicinal chemistry (amenable to parallel synthesis) is the double

alkylation of active methylenes.

Target: 1,1-Disubstituted Cyclobutane Carboxylic Acid (Common intermediate).

Step-by-Step Protocol:
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Reagents: Diethyl malonate (1 eq), 1,3-dibromopropane (1.1 eq), Potassium tert-butoxide

(KOtBu, 2.5 eq), DMSO/Ether (3:1).

Setup: Flame-dry a round-bottom flask under Argon. Add KOtBu and solvent. Cool to 0°C.

Addition: Add diethyl malonate dropwise. Stir for 30 mins (formation of enolate).

Cyclization: Add 1,3-dibromopropane slowly. The reaction relies on the intramolecular

alkylation being faster than intermolecular polymerization.

Reflux: Heat to 60°C for 4 hours. Monitor by TLC (disappearance of malonate).

Workup: Quench with saturated

. Extract with EtOAc.

Hydrolysis (Optional): To get the acid, treat the diester with LiOH in THF/Water (1:1) at room

temperature overnight. Decarboxylation (if required) requires heating with pyridine at 120°C.

Validation: PAMPA-BBB Assay
Before animal studies, validate passive permeability.

Protocol:

Donor Plate: 96-well filter plate (PVDF, 0.45 µm). Coat with 4 µL of Porcine Brain Lipid

extract (20 mg/mL in dodecane).

Acceptor Plate: Fill with PBS (pH 7.4).

Incubation: Add compound (10 µM) to Donor plate. Sandwich with Acceptor plate. Incubate

for 18 hours at room temperature in a humidity chamber.

Analysis: Quantify concentration in both wells using LC-MS/MS.

Calculation: Determine Effective Permeability (

).
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Target:

cm/s indicates high CNS permeability potential.

Diagram: Synthesis & Validation Workflow
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Figure 2: Standard workflow for synthesizing and testing cyclobutane analogs.

Part 4: Strategic Decision Matrix
When should you prioritize cyclobutane over other rings?

Choose Cyclobutane IF:
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The gem-dimethyl analog is potent but has high intrinsic clearance (

).

You need to increase

without significantly altering the steric bulk.

Cyclopropane analogs show chemical instability (ring opening) or CYP inhibition.

Avoid Cyclobutane IF:

The target pocket is extremely narrow (try Cyclopropane).

The molecule is already too lipophilic (Cyclobutane is still lipophilic; consider Oxetane or

Azetidine to lower LogP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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